An In-depth Technical Guide to Methyl Dichlorophosphite
An In-depth Technical Guide to Methyl Dichlorophosphite
CAS Number: 3279-26-3
This technical guide provides a comprehensive overview of methyl dichlorophosphite (B8498940), a pivotal reagent in synthetic organic chemistry, particularly in the fields of drug development and molecular biology. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed information on its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
Methyl dichlorophosphite, also known as methyl phosphorodichloridite, is a colorless liquid with a pungent odor. It is a highly reactive compound, a characteristic that makes it an effective phosphitylating agent but also necessitates careful handling. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 3279-26-3 | |
| Molecular Formula | CH₃Cl₂OP | |
| Molecular Weight | 132.91 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 93-95 °C | |
| Melting Point | -91 °C | |
| Density | 1.376 g/mL at 20 °C | |
| Refractive Index (n₂₀/D) | 1.474 | |
| Solubility | Reacts with water. Soluble in chloroform, dichloromethane, and ethyl acetate. | |
| Vapor Pressure | 75.0 mmHg | [1] |
Spectroscopic Data
The structural identity of methyl dichlorophosphite can be confirmed by various spectroscopic techniques. The key spectral data are summarized below.
| Technique | Data | Reference(s) |
| ¹H NMR | Data available in spectral databases. | [2] |
| ¹³C NMR | Data available in spectral databases. | [2] |
| ³¹P NMR | Data available in spectral databases. | [2][3][4] |
| IR | Data available in spectral databases. | [2][5][6] |
Note: Direct spectral images and detailed peak assignments can be found in the referenced chemical databases.
Synthesis of Methyl Dichlorophosphite
Methyl dichlorophosphite is typically synthesized by the reaction of methanol (B129727) with phosphorus trichloride (B1173362). The reaction needs to be carried out under anhydrous conditions due to the high reactivity of the product with water.
Experimental Protocol: Synthesis from Methanol and Phosphorus Trichloride
Materials:
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Methanol (anhydrous)
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Phosphorus trichloride
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Anhydrous solvent (e.g., dichloromethane)
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Inert gas (e.g., argon or nitrogen)
Procedure:
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A reaction flask equipped with a dropping funnel, magnetic stirrer, and a condenser connected to a gas outlet (to vent HCl gas safely) is charged with phosphorus trichloride in an anhydrous solvent under an inert atmosphere.
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The flask is cooled in an ice bath.
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Anhydrous methanol is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
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The product, methyl dichlorophosphite, is then isolated by fractional distillation under reduced pressure.
This is a general procedure and may require optimization based on the scale of the reaction and specific laboratory conditions.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of methyl dichlorophosphite.
Chemical Reactivity and Mechanisms
Methyl dichlorophosphite is a versatile reagent due to the presence of two labile chlorine atoms and a methoxy (B1213986) group attached to the phosphorus(III) center. Its chemistry is dominated by nucleophilic substitution reactions at the phosphorus atom.
Hydrolysis
Methyl dichlorophosphite reacts violently with water in a hydrolysis reaction to produce methyl hydrogen phosphonate (B1237965) and hydrochloric acid. This reaction underscores the need for anhydrous conditions during its synthesis and use.
Caption: Simplified mechanism of methyl dichlorophosphite hydrolysis.
Reaction with Alcohols (Phosphitylation)
The reaction of methyl dichlorophosphite with alcohols is a cornerstone of its application, leading to the formation of phosphite (B83602) esters. This reaction is fundamental to its use in oligonucleotide synthesis. The reaction proceeds via a stepwise substitution of the chlorine atoms by the alcohol nucleophile, typically in the presence of a weak base to neutralize the HCl byproduct.
Applications in Drug Development and Research
Methyl dichlorophosphite is a key reagent in the synthesis of modified oligonucleotides and phosphonopeptides, which have significant therapeutic and diagnostic applications.
Oligonucleotide Synthesis
In the phosphite triester method of oligonucleotide synthesis, methyl dichlorophosphite can be used as a phosphitylating agent to create the phosphite triester linkage between nucleosides. While phosphoramidite (B1245037) chemistry is now more common, the principles of phosphitylation are similar.
The synthesis of an oligonucleotide on a solid support involves a four-step cycle for the addition of each nucleotide.
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Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
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Coupling: Reaction of the free 5'-hydroxyl group with an activated phosphitylating agent (derived from methyl dichlorophosphite and a nucleoside) to form a phosphite triester linkage.
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Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
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Oxidation: Conversion of the unstable phosphite triester to a stable phosphate (B84403) triester using an oxidizing agent like iodine.[]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
References
- 1. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl dichlorophosphate | CH3Cl2O2P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Methyl dichlorophosphate [webbook.nist.gov]
